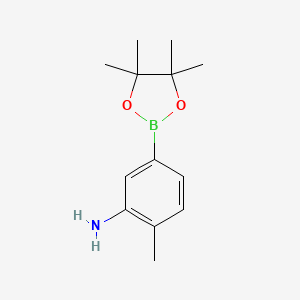

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS No.: 850689-28-0

Cat. No.: VC3359267

Molecular Formula: C13H20BNO2

Molecular Weight: 233.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850689-28-0 |

|---|---|

| Molecular Formula | C13H20BNO2 |

| Molecular Weight | 233.12 g/mol |

| IUPAC Name | 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

| Standard InChI | InChI=1S/C13H20BNO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 |

| Standard InChI Key | FMQQUQQDKQTZJP-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)N |

Introduction

Chemical Identity and Structural Characteristics

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline belongs to the family of arylboronic esters, specifically pinacol boronic esters (Bpin derivatives). The compound features an aniline core with a methyl substituent at the ortho position (C-2) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) at the meta position (C-5). This structural arrangement creates a molecule with multiple reactive sites and functional handles for further transformations.

The compound is structurally similar to N,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which has been documented in chemical databases with CAS number 1857349-01-9 . The key difference is the presence of an additional N-methyl group in the latter. Both compounds share the same boronic ester functional group attached to the aromatic ring, which is crucial for their reactivity in coupling reactions.

Molecular Properties

The molecular structure of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be characterized by the following fundamental properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀BNO₂ |

| Molecular Weight | Approximately 233.12 g/mol |

| Core Structure | Methylated aniline with boronic ester |

| Functional Groups | Primary amine, methyl group, boronic ester |

| Structural Classification | Arylboronic ester, ortho-substituted aniline |

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly known as the pinacol boronic ester or Bpin group) is a widely used protective group for boronic acids. This group enhances stability compared to free boronic acids while maintaining reactivity for subsequent transformations. The cyclic structure of the boronic ester provides steric protection to the boron center, making these compounds more resistant to degradation under various reaction conditions.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be approached through several established methods for preparing arylboronic esters:

Miyaura Borylation

Another common approach would involve Miyaura borylation, where a halogenated precursor (likely 2-methyl-5-bromoaniline or 2-methyl-5-iodoaniline) would be reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and base to install the boronic ester functionality.

Protection Strategies

Due to the potential interference of the free amine group in borylation reactions, synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline might require protection-deprotection strategies:

-

Protection of the amine group (e.g., as an amide or carbamate)

-

Borylation of the protected intermediate

-

Deprotection to reveal the free amine

This multi-step approach would be particularly relevant when direct borylation in the presence of the free amine proves challenging.

Applications and Uses

Synthetic Intermediates

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a valuable building block in organic synthesis, particularly for constructing more complex molecules through cross-coupling reactions. The mention of a structurally similar compound in a patent related to isoquinoline derivatives suggests its potential utility in pharmaceutical development .

Materials Science Applications

Drawing parallels with related compounds, 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline may find applications in materials science. For instance, structurally related triarylamine derivatives containing boronic ester groups are used in the development of hole transport materials for perovskite solar cells . The aniline-based structure of our target compound, combined with the boronic ester functionality, makes it a potential precursor for similar applications in organic electronics and photovoltaic devices.

| Application Domain | Potential Use | Rationale |

|---|---|---|

| Pharmaceutical Synthesis | Building block for drug candidates | Enables selective functionalization via Suzuki coupling |

| Materials Science | Precursor for hole transport materials | Structural similarity to compounds used in perovskite solar cells |

| Polymer Chemistry | Monomer for conjugated polymers | Boronic ester enables polymerization via Suzuki polycondensation |

| Organic Electronics | Component in semiconductor synthesis | Capacity to form C-C bonds with maintenance of electronic properties |

| Cross-Coupling Chemistry | Nucleophilic partner in Suzuki reactions | Boronic ester functionality suitable for diverse couplings |

Related Compounds and Structural Analogues

Several structurally related compounds appear in the chemical literature, providing context for understanding the properties and potential applications of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

N,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

This compound differs from our target molecule only by the presence of an additional methyl group on the nitrogen atom. It has a documented CAS number (1857349-01-9) and molecular weight of 247.14 g/mol . The N-methylation likely reduces the hydrogen-bonding capacity of the amine group while maintaining similar reactivity of the boronic ester functionality.

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

This heterocyclic compound features the same boronic ester functionality at the 5-position but incorporates the aniline nitrogen into a benzoxazole ring system. It is commercially available and priced at $185.00 for 25 mg, indicating its value as a specialized chemical building block .

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

This indole derivative has a melting point of 112°C and shares the 5-positioned boronic ester motif with our target compound . The structural similarities suggest that 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline might have comparable thermal properties.

2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

This more complex triarylamine derivative features two boronic ester groups and is described as a precursor for hole transport materials in perovskite solar cells . While structurally more elaborate than our target compound, it demonstrates the utility of aniline-based boronic esters in materials applications.

Comparative Analysis

| Compound | Structural Difference | Molecular Weight | Notable Features |

|---|---|---|---|

| 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Reference compound | ~233.12 g/mol | Primary amine, ortho-methyl substitution |

| N,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | N-methylated | 247.14 g/mol | Secondary amine, reduced hydrogen bonding |

| 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole | Heterocyclic (benzoxazole) | 259.11 g/mol | No free amine, increased rigidity |

| 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Heterocyclic (indole) | 257.14 g/mol | MP: 112°C, increased electron density |

| 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline | Triarylamine, dual Bpin | 539.32 g/mol | Hole transport material precursor |

Current Research and Development

The inclusion of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in patent literature related to isoquinoline derivatives suggests ongoing research interest in this compound class . Contemporary research in boronic ester chemistry focuses on several key areas:

Pharmaceutical Applications

Boronic ester compounds, including aniline derivatives, are increasingly explored as building blocks in medicinal chemistry. The ability to selectively functionalize these compounds via Suzuki coupling makes them valuable intermediates in the synthesis of complex drug candidates. The ortho-methyl group in 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline provides an additional point of structural diversity that may be exploited in structure-activity relationship studies.

Materials Science Innovation

The structural similarity of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline to compounds used in perovskite solar cell development suggests potential applications in renewable energy materials. The combination of an electron-rich aniline core with a boronic ester functionality creates a versatile platform for developing semiconducting and charge-transporting materials.

Synthetic Methodology Development

Ongoing research in synthetic organic chemistry continues to improve methods for installing boronic ester groups onto functionalized aromatics, including aniline derivatives. These methodological advances may enable more efficient and selective synthesis of compounds like 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, potentially expanding their accessibility and applications.

| Parameter | Expected Specification |

|---|---|

| Purity | >95% (determined by ¹H NMR and/or HPLC) |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (DCM, THF, acetone) |

| Storage Recommendation | Store under inert atmosphere, protect from moisture |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume